(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine
Overview
Description
(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzothiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of the propionyl group and the tetrahydro configuration adds to its chemical complexity and potential reactivity.
Mechanism of Action
Target of Action
Pramipexole diamide, also known as (S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine, primarily targets the D2 family of dopamine receptors , with a significantly higher affinity for the D3 receptor . These receptors are predominantly located in the mesolimbic system and at lower levels in the striatal areas .
Mode of Action
As a dopamine agonist , pramipexole diamide mimics the action of dopamine by binding to dopamine receptors, particularly D3 receptors . This binding stimulates dopamine activity on the nerves of the striatum and substantia nigra . The activation of these receptors can lead to various changes in neuronal activity and neurotransmission, which can help alleviate symptoms of conditions like Parkinson’s disease and Restless Legs Syndrome (RLS) .
Biochemical Pathways
Pramipexole diamide’s action on dopamine receptors influences several biochemical pathways. For instance, it has been found to protect dopaminergic neurons against the effects of transient forebrain ischemia and against the neurotoxic effects of certain substances . It also modulates fronto-subthalamic or fronto-striatal pathways during sequential working memory . These effects on biochemical pathways can lead to downstream effects such as improved neurological recovery and reduced levels of mitochondrial reactive oxygen species (ROS) and calcium after ischemia .
Pharmacokinetics
Pramipexole diamide is rapidly absorbed, reaching high plasma concentrations within 1–2 hours . It has a half-life of approximately 8.5-12 hours . The main route of pramipexole elimination is through the urine, with 90% of a pramipexole dose found in the urine, almost entirely as unchanged drug . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of pramipexole diamide, influencing its therapeutic effects.
Result of Action
The action of pramipexole diamide leads to molecular and cellular effects that can alleviate symptoms of Parkinson’s disease and RLS. By stimulating dopamine activity, it can help manage symptoms such as tremor, rigidity, and bradykinesia (slow movement) . Furthermore, it has been found to promote neurological recovery and reduce levels of mitochondrial ROS and calcium after ischemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of pramipexole diamide. For instance, the presence of certain excipients can lead to the formation of degradation impurities . Additionally, the quality of life of patients with Parkinson’s disease, which can be influenced by various environmental factors, has been found to improve with pramipexole treatment .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Pramipexole Diamide are yet to be fully elucidated. Given its structural similarity to Pramipexole, it is plausible that it may interact with similar enzymes, proteins, and other biomolecules. Pramipexole is known to act as a dopamine agonist, preferentially binding to D3 dopamine receptors . It is possible that Pramipexole Diamide may exhibit similar biochemical interactions.
Cellular Effects
Pramipexole has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by acting on dopamine receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . It is possible that Pramipexole Diamide may have similar effects on cellular processes.
Molecular Mechanism
Pramipexole is known to exert its effects at the molecular level by binding to D3 dopamine receptors, which can lead to changes in gene expression and enzyme activation or inhibition . It is plausible that Pramipexole Diamide may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
Studies on Pramipexole have shown that it has a half-life of about 8.5-12 hours This suggests that the compound is relatively stable and does not degrade quickly
Dosage Effects in Animal Models
The effects of different dosages of Pramipexole Diamide in animal models have not been extensively studied. Studies on Pramipexole have shown neuroprotective effects in a Parkinson’s disease mouse model
Metabolic Pathways
Pramipexole is primarily eliminated through the urine, almost entirely as unchanged drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the propionyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the required purity, yield, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, which lacks the propionyl group and tetrahydro configuration.
2-Aminobenzothiazole: A simpler analog with an amino group at the 2-position.
Propionylbenzothiazole: A compound with a propionyl group but without the tetrahydro configuration.
Uniqueness
(S)-4,5,6,7-Tetrahydro-N2,N6-propionyl-2,6-benzothiazolediamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its tetrahydro configuration and propionyl group differentiate it from other benzothiazole derivatives, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-[(6S)-2-(propanoylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-3-11(17)14-8-5-6-9-10(7-8)19-13(15-9)16-12(18)4-2/h8H,3-7H2,1-2H3,(H,14,17)(H,15,16,18)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENNBFXOKKQJGB-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1)SC(=N2)NC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@H]1CCC2=C(C1)SC(=N2)NC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743987 | |
Record name | N,N'-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diyl]dipropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346617-47-7 | |
Record name | Pramipexole diamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diyl]dipropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRAMIPEXOLE DIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWN6KRQ7WM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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